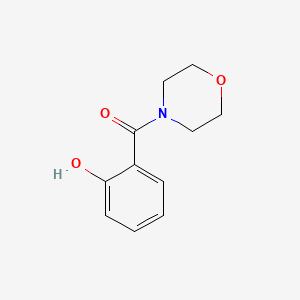

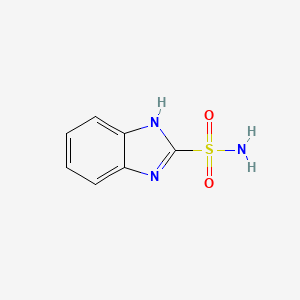

2-amino-N-(4-methoxyphenyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide and related compounds often involves acylation reactions, where an amino group reacts with an acylating agent to form an amide bond. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound with a similar structure, was achieved through acylation and reduction reactions starting from 2,4-diethoxy-5-nitroaniline (Jin Ning-ren, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, can be characterized using various spectroscopic and crystallographic techniques. For example, a study on a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provided insights into its crystal structure, showcasing strong intramolecular hydrogen bonding (S. Saeed et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-Amino-N-(4-methoxyphenyl)benzamide derivatives show potential as powerful antioxidants. They act by scavenging free radicals, which is crucial for preventing oxidative stress-related damage. The electrochemical oxidation mechanisms of these compounds are significant in understanding their antioxidant capabilities. A study by Jovanović et al. (2020) demonstrated the antioxidant activity of amino-substituted benzamides through electrochemical studies, revealing their potential as protective agents against oxidative stress (Jovanović et al., 2020).

Neuroleptic Activity

Benzamides, including this compound derivatives, have been studied for their potential neuroleptic activity. These compounds are explored for their effects on neuropsychiatric conditions. For instance, Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotyped behavior in animal models (Iwanami et al., 1981).

Structural Analysis and Molecular Properties

Understanding the molecular structure and properties of these benzamides is vital for their application in medicinal chemistry. Demir et al. (2015) conducted an extensive study on the structure and antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide using X-ray diffraction and DFT calculations (Demir et al., 2015).

Gastroprokinetic Activity

Certain benzamide derivatives have been evaluated for their gastroprokinetic activity. Kato et al. (1995) synthesized and tested a series of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives, finding some compounds with potent gastroprokinetic activity, which could have implications in gastrointestinal disorders (Kato et al., 1995).

Antimicrobial and Antioxidant Activities

Benzamides, including 2-amino variants, exhibit antimicrobial properties. Yang et al. (2015) isolated new benzamides from Streptomyces sp. YIM 67086, demonstrating their antimicrobial and antioxidant activities. This highlights their potential in developing new antimicrobial agents (Yang et al., 2015).

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(4-methoxyphenyl)benzamide . These factors can include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

Eigenschaften

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMPTOODFUGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333056 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20878-54-0 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure determination for 2-amino-N-(4-methoxyphenyl)benzamide?

A1: Determining the crystal structure of a compound like this compound provides valuable insights into its three-dimensional arrangement at the molecular level. The study reveals the compound crystallizes in the monoclinic crystal system, specifically in the P21/n space group []. The study provides key structural parameters including unit cell dimensions (a, b, c), angle (β), volume (V), and the number of molecules per unit cell (Z) []. This information is crucial for understanding:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)